molecular formula C12H8FNO5S B2967618 Methyl 3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxylate CAS No. 303152-16-1

Methyl 3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxylate

Cat. No.: B2967618
CAS No.: 303152-16-1
M. Wt: 297.26
InChI Key: DQBWKRWWGCCGRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxylate: is an organic compound with the molecular formula C12H8FNO5S and a molecular weight of 297.26 g/mol . This compound is characterized by the presence of a thiophene ring substituted with a carboxylate ester group and a phenoxy group bearing a fluoro and nitro substituent. It is commonly used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxylate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Hydrolysis: Aqueous acid or base.

Major Products:

Scientific Research Applications

Methyl 3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxylate is primarily determined by its functional groups:

    Nitro Group: Can undergo reduction to form an amino group, which may interact with biological targets such as enzymes or receptors.

    Fluoro Group: Influences the compound’s lipophilicity and binding affinity to molecular targets.

    Thiophene Ring: Contributes to the compound’s overall stability and reactivity.

The compound’s effects are mediated through interactions with specific molecular targets, leading to alterations in cellular pathways and biological responses .

Comparison with Similar Compounds

Methyl 3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxylate can be compared with other similar compounds such as:

    Methyl 3-(4-chloro-2-nitrophenoxy)thiophene-2-carboxylate: Similar structure but with a chloro substituent instead of a fluoro group.

    Methyl 3-(4-bromo-2-nitrophenoxy)thiophene-2-carboxylate: Contains a bromo substituent, leading to different reactivity and properties.

    Methyl 3-(4-methyl-2-nitrophenoxy)thiophene-2-carboxylate: Features a methyl group, affecting its chemical behavior and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO5S/c1-18-12(15)11-10(4-5-20-11)19-9-3-2-7(13)6-8(9)14(16)17/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBWKRWWGCCGRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)OC2=C(C=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.